

Overcoming satellite colonies when using streptomycin for plasmid selection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Streptomycin sulphate*

Cat. No.: *B8591717*

[Get Quote](#)

Technical Support Center: Streptomycin Selection

This technical support center provides troubleshooting guidance for researchers encountering issues with satellite colonies, or other unexpected colony growth, when using streptomycin for plasmid selection in bacterial cultures.

Frequently Asked Questions (FAQs)

Q1: What are satellite colonies and why are they a concern?

Satellite colonies are small colonies that grow around a larger, antibiotic-resistant colony on a selection plate. These smaller colonies typically consist of cells that have not taken up the desired plasmid and are therefore susceptible to the antibiotic.^[1] Their growth is a concern because it can lead to the selection of false positives during screening, resulting in wasted time and resources.

Q2: How do satellite colonies typically form with antibiotic selection?

The classic example of satellite colony formation occurs with ampicillin selection. Bacteria containing a plasmid with an ampicillin resistance gene (*bla*) produce and secrete an enzyme called β -lactamase. This enzyme degrades ampicillin in the surrounding media, creating a zone

with a lower antibiotic concentration.[1][2] Susceptible, non-transformed cells within this zone can then begin to grow, forming satellite colonies.[1][2]

Q3: Is the mechanism of satellite colony formation with streptomycin the same as with ampicillin?

The mechanism is different. The most common plasmid-borne streptomycin resistance genes, such as *aadA* and *strA-strB*, encode for intracellular enzymes (aminoglycoside adenylyltransferases or phosphotransferases).[3][4][5] These enzymes inactivate streptomycin inside the bacterial cell. Unlike β -lactamase, these enzymes are not typically secreted. Therefore, the formation of a localized zone of antibiotic depletion around a resistant colony is less likely.

Q4: If the resistance enzyme is not secreted, what causes small, unexpected colonies on my streptomycin plates?

If you are observing what appear to be satellite colonies on your streptomycin plates, the cause is likely due to one or more of the following factors:

- Low Antibiotic Concentration: The concentration of streptomycin in the plates may be too low to effectively inhibit the growth of non-transformed cells.
- Antibiotic Degradation: Streptomycin, like many antibiotics, can degrade over time, especially with prolonged incubation or improper storage of plates.
- High Cell Density: Plating too many cells can lead to a lawn of bacteria where some cells can survive and form small colonies before the antibiotic can kill them.
- Prolonged Incubation: Incubating plates for too long (e.g., over 16 hours) can allow for the growth of slower-growing, non-resistant cells as the antibiotic concentration wanes.[1][6]

Troubleshooting Guide

If you are experiencing issues with unexpected colonies on your streptomycin selection plates, follow this troubleshooting guide.

Problem: Presence of Suspected Satellite Colonies

Solution 1: Optimize Streptomycin Concentration

Ensure you are using the recommended working concentration of streptomycin.

Parameter	Recommendation
Stock Solution Concentration	50 mg/mL in sterile deionized water
Working Concentration in Media	50 µg/mL
Storage of Stock Solution	-20°C in small aliquots

Data compiled from multiple sources.[\[7\]](#)

Solution 2: Ensure Proper Plate Preparation

The proper preparation of your agar plates is critical for effective selection.

- Fresh Plates: Use freshly prepared plates for your experiments.
- Correct Additive Temperature: Add streptomycin to your molten agar after it has cooled to below 50°C. Adding it to hotter agar can cause the antibiotic to degrade.[\[7\]](#)
- Even Mixing: Ensure the streptomycin is thoroughly mixed into the agar before pouring the plates.

Solution 3: Optimize Plating and Incubation

- Cell Plating Density: Avoid plating an overly dense culture of bacteria. If necessary, dilute your transformation mixture before plating.
- Incubation Time: Do not incubate your plates for longer than 16 hours.[\[1\]](#)[\[6\]](#) As soon as true colonies are visible, they should be picked for further analysis.

Solution 4: Verify True Transformants

It is essential to distinguish true transformants from any potential satellite colonies.

- Colony Picking: Pick well-isolated, larger colonies for your downstream applications. Avoid picking small colonies that are clustered around a larger one.
- Re-streaking: Re-streak the selected colony onto a fresh plate containing the same concentration of streptomycin. A true transformant will grow when re-streaked, while a satellite colony will not.
- Verification by PCR or Plasmid Miniprep: Confirm the presence of your plasmid in the selected colonies by colony PCR or by performing a plasmid miniprep followed by restriction digest or sequencing.

Experimental Protocols

Protocol 1: Preparation of Streptomycin Stock Solution (50 mg/mL)

Materials:

- Streptomycin sulfate powder
- Sterile, deionized water
- Sterile conical tube (15 mL or 50 mL)
- 0.22 μ m syringe filter
- Sterile microcentrifuge tubes (1.5 mL)

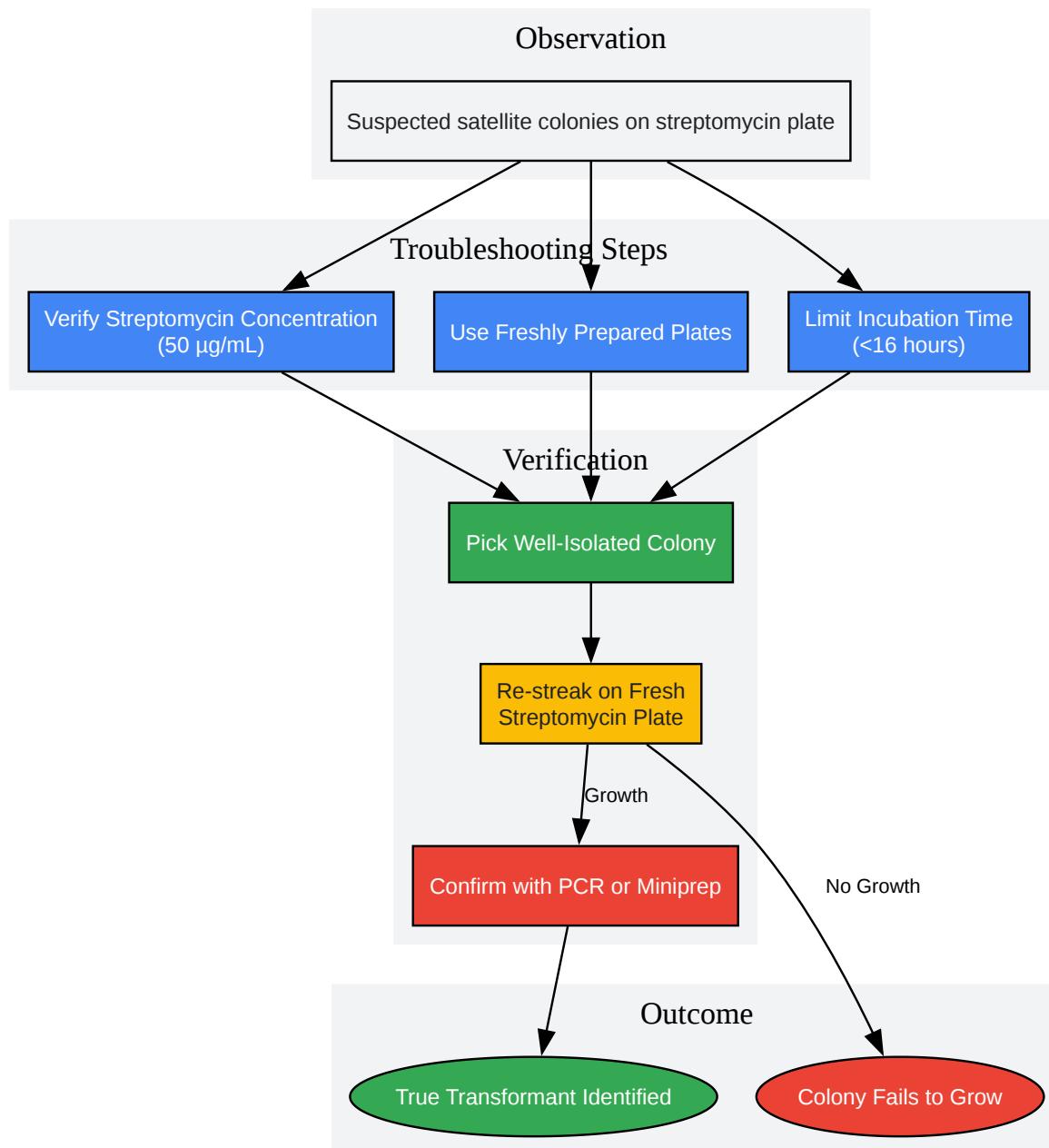
Procedure:

- Weigh out 500 mg of streptomycin sulfate and add it to a sterile conical tube.[\[8\]](#)
- Add 9 mL of sterile, deionized water to the tube.[\[8\]](#)
- Vortex until the streptomycin is completely dissolved.
- Adjust the final volume to 10 mL with sterile, deionized water.[\[8\]](#)

- Sterilize the solution by passing it through a 0.22 μm syringe filter into a new sterile tube.
- Aliquot the sterilized stock solution into 1 mL volumes in sterile 1.5 mL microcentrifuge tubes.
[8]
- Store the aliquots at -20°C.[7][8]

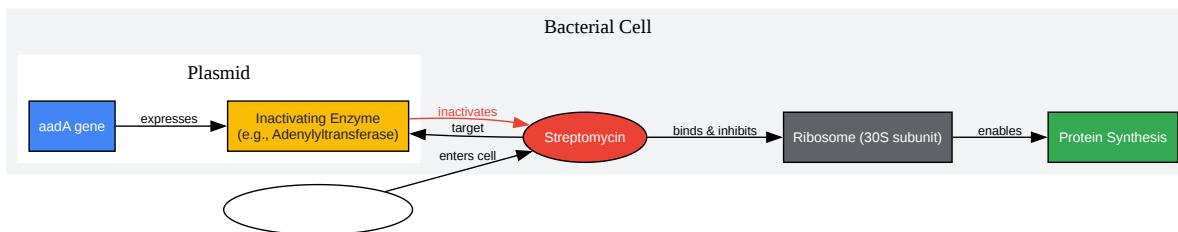
Protocol 2: Preparation of LB Agar Plates with Streptomycin

Materials:


- LB agar powder
- Deionized water
- Autoclave
- Sterile petri dishes
- Streptomycin stock solution (50 mg/mL)
- Water bath set to 50°C

Procedure:

- Prepare 1 liter of LB agar according to the manufacturer's instructions.
- Sterilize the LB agar by autoclaving.
- Place the autoclaved LB agar in a 50°C water bath to cool.
- Once the agar has cooled to 50°C, add 1 mL of the 50 mg/mL streptomycin stock solution (for a final concentration of 50 $\mu\text{g/mL}$).
- Swirl the flask gently to ensure the antibiotic is evenly distributed.
- Pour the plates and allow them to solidify at room temperature.


- Store the plates at 4°C, protected from light.

Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for suspected satellite colonies on streptomycin plates.

[Click to download full resolution via product page](#)

Caption: Mechanism of plasmid-mediated streptomycin resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. blog.addgene.org [blog.addgene.org]
- 2. Streptomycin - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 3. Identification of strA-strB Genes in Streptomycin-Resistant *Pseudomonas syringae* pv. *actinidiae* Biovar 2 Strains Isolated in Korea - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/)
- 4. What is the mechanism of Streptomycin Sulfate? [\[synapse.patsnap.com\]](https://synapse.patsnap.com)
- 5. Dissemination of the strA-strB streptomycin-resistance genes among commensal and pathogenic bacteria from humans, animals, and plants - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 6. ProtocolsAntibioticStockSolutions < Lab < TWiki [\[barricklab.org\]](https://barricklab.org)
- 7. Bacterial cultivation media and antibiotics [\[qiagen.com\]](https://qiagen.com)
- 8. laboratorynotes.com [\[laboratorynotes.com\]](https://laboratorynotes.com)
- To cite this document: BenchChem. [Overcoming satellite colonies when using streptomycin for plasmid selection]. BenchChem, [2025]. [Online PDF]. Available at: [\[link\]](#)

[<https://www.benchchem.com/product/b8591717#overcoming-satellite-colonies-when-using-streptomycin-for-plasmid-selection>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com